![molecular formula C14H12ClNO2 B6386992 2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95% CAS No. 1112849-66-7](/img/structure/B6386992.png)
2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95%
Overview
Description
2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid, 95% (hereafter referred to as 2-Chloro-5-DMPNA) is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and is used in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and dyes. 2-Chloro-5-DMPNA is a white crystalline solid with a melting point of 172-174°C. It is soluble in water and alcohol and is relatively stable in air.
Scientific Research Applications
2-Chloro-5-DMPNA has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and dyes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinolines, and indolines. Additionally, 2-Chloro-5-DMPNA has been used in the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinolines, and indolines.
Mechanism of Action
2-Chloro-5-DMPNA acts as a proton donor in the synthesis of heterocyclic compounds. In this reaction, the proton is donated from the 2-chloro-5-DMPNA molecule to the heterocyclic compound, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Chloro-5-DMPNA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-Chloro-5-DMPNA has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
2-Chloro-5-DMPNA has several advantages for laboratory experiments. It is relatively stable in air, soluble in water and alcohol, and has a relatively low melting point. Additionally, 2-Chloro-5-DMPNA is relatively inexpensive and easy to obtain. However, it is important to note that 2-Chloro-5-DMPNA is a highly toxic compound and should be handled with care.
Future Directions
Given its wide range of applications in scientific research, there are a variety of potential future directions for 2-Chloro-5-DMPNA. These include the development of new synthetic methods for the synthesis of heterocyclic compounds, the exploration of its potential therapeutic applications, and the investigation of its potential toxicity. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 2-Chloro-5-DMPNA.
properties
IUPAC Name |
2-chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZJLRLFXXGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687087 | |
Record name | 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethylphenyl)nicotinic acid | |
CAS RN |
1112849-66-7 | |
Record name | 2-Chloro-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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